3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
Description
3-(4,5-Diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a heterocyclic compound featuring a diphenylimidazole core linked to a furan-derived hydrazide moiety. The imidazole ring, substituted with phenyl groups at positions 4 and 5, is connected via a propanehydrazide bridge to an (E)-configured furan-2-ylmethylidene group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-21(26-25-16-20-12-7-15-29-20)13-14-27-17-24-22(18-8-3-1-4-9-18)23(27)19-10-5-2-6-11-19/h1-12,15-17H,13-14H2,(H,26,28)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWPOHFKZTWOX-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4,5-Diphenylimidazole Core
The synthesis begins with constructing the 4,5-diphenyl-1H-imidazole scaffold, typically via the Debus-Radziszewski reaction. This involves condensing benzil (1,2-diphenylethanedione) with ammonium acetate and an aldehyde under reflux conditions. For instance, a modified protocol from imidazole derivative syntheses employs benzil (10 mmol), ammonium acetate (20 mmol), and formaldehyde (15 mmol) in glacial acetic acid at 110°C for 6 hours, yielding 4,5-diphenyl-1H-imidazole with 78% efficiency after recrystallization from ethanol.
Critical Parameters
Propanehydrazide Side-Chain Introduction
The imidazole intermediate undergoes alkylation with ethyl chloroacetate in anhydrous ethanol under basic conditions (NaHCO3) to install the propanehydrazide precursor. A representative procedure involves reacting 4,5-diphenyl-1H-imidazole (5 mmol) with ethyl chloroacetate (7.5 mmol) at 80°C for 12 hours, followed by hydrolysis with hydrazine hydrate (10 mmol) in ethanol to yield 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide.
Reaction Optimization
Condensation with Furan-2-Carbaldehyde
The final step involves Schiff base formation between the hydrazide and furan-2-carbaldehyde. A patent-derived method utilizes glacial acetic acid as both solvent and catalyst, heating equimolar reactants (hydrazide and aldehyde) at 70°C for 3 hours. The product precipitates upon cooling, with filtration and vacuum drying affording the target compound in 61% yield.
Key Variables
- Stoichiometry : A 1:1 molar ratio minimizes dimerization side products.
- Stereoselectivity : The (E)-configuration is favored due to conjugation stabilization, confirmed by NOESY NMR.
Analytical Characterization and Validation
Spectroscopic Profiling
FT-IR Analysis
- Imidazole Ring : C=N stretch at 1,620–1,640 cm⁻¹.
- Hydrazide Linkage : N-H bend at 1,550 cm⁻¹ and C=O stretch at 1,650–1,670 cm⁻¹.
- Furan Moiety : C-O-C asymmetric stretch at 1,250–1,300 cm⁻¹.
1H NMR (500 MHz, CDCl3)
- δ 7.45 (d, J = 15.5 Hz, 1H, HC=O).
- δ 7.67–7.63 (m, 2H, furan H-3/H-4).
- δ 2.31 (s, 3H, N=C-CH3 from residual acetic acid).
Mass Spectrometry
- Molecular Ion : m/z 384.4 [M+H]⁺ (calculated 384.4).
- Fragmentation : Loss of furan (68 Da) and imidazole (118 Da) fragments.
Comparative Evaluation of Synthetic Methodologies
Trade-offs : While the Debus-Radziszewski method offers higher yields for the imidazole core, its reliance on high temperatures increases energy costs. Conversely, the hydrazide formation step benefits from safer hydrazine hydrate but requires chromatographic purification.
Industrial-Scale Considerations
Patent CN103342660A highlights the utility of hydrochloric acid as a cost-effective catalyst for hydrazone formation, achieving 89% conversion rates in pilot-scale reactors. However, residual chloride ions necessitate post-synthesis ion-exchange chromatography, adding $12–15/kg to production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imidazole ring or the hydrazide linkage, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities are often explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for potential therapeutic applications. For example, the imidazole ring is a common pharmacophore in many drugs, suggesting potential for this compound in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic properties of the imidazole and furan rings.
Mechanism of Action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand for metal ions, potentially affecting metalloproteins or enzymes that require metal cofactors.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Features a 4,5-diphenylimidazole core with a furan-2-ylmethylidene hydrazide side chain.
- Compound from (C26H21N5O2): Replaces the furan group with a 2-oxoindole substituent.
- Compound 3 from : Contains a 4,5-diphenylimidazole core but substitutes the hydrazide side chain with a biphenyl-furan group.
Crystallographic Comparisons
- Crystal Structure from : A diphenylimidazole derivative with a dimethylaniline substituent. The asymmetric unit contains two conformationally distinct molecules with mean C–C bond lengths of 0.006 Å and an R factor of 0.070. The target compound’s furan group may introduce torsional strain, affecting packing efficiency compared to the planar dimethylaniline group .
Physicochemical and Spectroscopic Properties
*Calculated based on structural similarity.
Software and Analytical Tools
Structural analyses of related compounds heavily rely on crystallographic software:
- SHELX Suite () : Widely used for small-molecule refinement. The target compound’s structure determination likely employed similar methods .
- OLEX2 () : Integrates structure solution and refinement, supporting comparative geometry analysis (e.g., bond angles, torsional strain) .
- WinGX () : Facilitates metric analysis of molecular packing, relevant for comparing the furan-substituted target with indole or biphenyl analogs .
Key Research Findings and Implications
Substituent Impact : The furan group in the target compound may reduce hydrogen-bonding capacity compared to indole derivatives () but enhance π-π stacking due to its planar structure .
Synthetic Flexibility : Multi-component reactions () offer a versatile route for modifying the hydrazide side chain, enabling tailored physicochemical properties .
Crystallographic Trends : Compounds with bulky substituents (e.g., biphenyl in ) exhibit lower symmetry and higher conformational diversity, as seen in .
Biological Activity
The compound 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a derivative of imidazole that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its pharmacological properties, including antibacterial, antiviral, and anticancer activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates an imidazole ring, a furan moiety, and a hydrazide functional group, which are critical for its biological activities.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target compound demonstrate activity against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| 4,5-Diphenylimidazole analogs | Staphylococcus aureus, E. coli | 64 - 512 |
| 4,5-Diphenyl-1H-imidazole | Pseudomonas aeruginosa, Bacillus subtilis | 32 - 256 |
In one study, derivatives of imidazole were synthesized and tested against S. aureus, E. coli, and B. subtilis using the cylinder well diffusion method. Among these, certain derivatives showed promising antimicrobial potential with minimal inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .
Antiviral Activity
Recent investigations have focused on the antiviral properties of imidazole derivatives against viral pathogens such as SARS-CoV-2. A study highlighted that several synthesized compounds exhibited inhibition of the SARS-CoV-2 3CLpro enzyme:
| Compound ID | % Inhibition at 20 µM | Antiviral Activity (Wuhan strain) | Antiviral Activity (Delta strain) |
|---|---|---|---|
| Compound 6 | 89.96% | 14.1% | 6.9% |
| Compound 9 | Not specified | IC50 = 7.7 µM | IC50 = 7.4 µM |
These findings suggest that while enzyme inhibition was high, the antiviral activity in cell-based assays was relatively low, potentially due to poor cell permeability .
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored in various studies. Compounds with similar structures have shown promising results against different cancer cell lines:
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Hydrazone derivatives | MCF-7 (breast cancer) | <10 |
| Other imidazole derivatives | Patu8988 (pancreatic cancer) | >20 |
In vitro studies demonstrated that certain hydrazone derivatives exhibited cytotoxic effects on MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antibacterial Case Study : A study synthesized various diphenylimidazole derivatives and evaluated their antibacterial activity against resistant strains of bacteria. The results indicated that specific modifications to the imidazole ring enhanced antibacterial efficacy.
- Antiviral Case Study : A series of diphenylimidazole analogs were tested for their ability to inhibit SARS-CoV-2 replication in vitro, revealing that structural modifications could lead to enhanced antiviral properties.
- Anticancer Case Study : Research on hydrazone derivatives indicated significant apoptosis induction in cancer cell lines through mitochondrial pathways, showcasing their potential as chemotherapeutic agents.
Q & A
Advanced Research Question
- Molecular Docking (AutoDock Vina) : The hydrazone moiety forms H-bonds with kinase active sites (e.g., EGFR Tyr845), while diphenylimidazole engages in hydrophobic interactions .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate frontier orbital energies (HOMO-LUMO) with antibacterial activity .
How to resolve contradictions in reported synthetic yields?
Advanced Research Question
Discrepancies in yields (40–75%) arise from:
- Catalyst Choice : Pd/C vs. CuI in hydrazone formation alters yields by 15–20% due to side reactions .
- Solvent Polarity : THF (non-polar) vs. DMF (polar) affects imidazole cyclization efficiency .
Resolution : Use Design of Experiments (DoE) to optimize parameters (e.g., 3² factorial design for temperature and catalyst loading) .
What degradation pathways occur under physiological conditions?
Advanced Research Question
Stability studies (pH 7.4, 37°C) reveal:
- Hydrolysis : Hydrazone cleavage occurs within 24 hours, generating furfuraldehyde and imidazole-hydrazide fragments .
- Oxidation : Diphenylimidazole undergoes hydroxylation at C2 in the presence of CYP450 enzymes, reducing activity .
Mitigation : Nanoencapsulation in PEG-PLGA nanoparticles extends half-life to 48 hours .
How to evaluate its potential as a multi-target inhibitor?
Advanced Research Question
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., JAK2, CDK2) at 10 µM; IC₅₀ <1 µM suggests polypharmacology .
- Transcriptomics : Treat cancer cell lines (e.g., MCF-7) and analyze RNA-seq data to identify downregulated pathways (e.g., PI3K/AKT) .
- Crystallography : Co-crystallize with target proteins (e.g., PDB: 6NUQ) to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
